Ethyl 4-(4-chlorophenyl)-3-oxobutanoate

Catalog No.
S728586
CAS No.
62088-10-2
M.F
C12H13ClO3
M. Wt
240.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate

CAS Number

62088-10-2

Product Name

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate

IUPAC Name

ethyl 4-(4-chlorophenyl)-3-oxobutanoate

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

InChI

InChI=1S/C12H13ClO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

JOEFETLDNZHBHE-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CC1=CC=C(C=C1)Cl

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=C(C=C1)Cl

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate, with the chemical formula C₁₂H₁₃ClO₃ and a molecular weight of 240.68 g/mol, is an organic compound that belongs to the class of β-keto esters. This compound features a chlorophenyl group, which contributes to its unique chemical properties and biological activities. It is primarily utilized in organic synthesis as a versatile intermediate for producing various pharmacologically active compounds. The presence of the 4-chlorophenyl moiety enhances its potential applications in medicinal chemistry due to the biological relevance of chlorinated aromatic compounds.

  • Knoevenagel Condensation: This reaction involves the condensation of ethyl acetoacetate with 4-chlorobenzaldehyde, leading to the formation of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate. This reaction is facilitated by a base catalyst and results in a compound with enhanced biological activity .
  • Intramolecular Cyclization: Ethyl 4-(4-chlorophenyl)-3-oxobutanoate can undergo intramolecular cyclization to yield substituted derivatives, which are valuable in synthesizing complex structures.
  • Nucleophilic Addition: The carbonyl group in the compound can react with nucleophiles such as amines or alcohols, forming adducts that may have distinct properties.

Research indicates that Ethyl 4-(4-chlorophenyl)-3-oxobutanoate and its derivatives exhibit various biological activities:

  • Antimicrobial Activity: Indole derivatives, including those related to Ethyl 4-(4-chlorophenyl)-3-oxobutanoate, have shown promising antimicrobial properties, suggesting potential applications in developing new antimicrobial agents.
  • Antioxidant Activity: Compounds derived from this structure have demonstrated antioxidant effects, making them candidates for research into therapeutic agents that combat oxidative stress .
  • Antiviral Activity: Given its structural similarity to indole compounds known for antiviral properties, it is hypothesized that Ethyl 4-(4-chlorophenyl)-3-oxobutanoate could also exhibit antiviral activity against pathogens like herpes simplex virus type 1 (HSV-1) .

The synthesis of Ethyl 4-(4-chlorophenyl)-3-oxobutanoate can be achieved through various methods:

  • Knoevenagel Condensation: The most common method involves reacting ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of a base catalyst. This reaction typically yields moderate to high yields of the desired product .
  • Intramolecular Cyclization: Following initial synthesis, further reactions can be performed to create more complex structures through intramolecular cyclization processes.

The yield of these reactions can vary based on conditions such as temperature, solvent choice, and catalyst type.

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate serves multiple purposes in various fields:

  • Pharmaceutical Industry: It is utilized as an intermediate in synthesizing drugs and biologically active compounds due to its favorable chemical properties and biological activities.
  • Organic Synthesis: The compound is a key building block for synthesizing more complex organic molecules through various chemical transformations.

Studies focusing on Ethyl 4-(4-chlorophenyl)-3-oxobutanoate's interactions with other compounds reveal its potential as a versatile agent in drug development. Its ability to form adducts with nucleophiles allows for the exploration of new therapeutic avenues, particularly in the design of hybrid molecules that combine different pharmacological activities.

Several compounds share structural similarities with Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. These include:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 4-(4-methylphenyl)-3-oxobutanoateSubstituted phenyl groupExhibits different biological activity profiles
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoateContains a benzylidene moietyNotable for its antioxidant and antimicrobial effects
Ethyl 5-hydroxyisoxazolidine-4-carboxylatesIsoxazolidine ring structurePotential use in neurological disorders

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate stands out due to its specific chlorinated aromatic structure, which enhances its reactivity and potential biological activities compared to similar compounds.

XLogP3

2.6

Wikipedia

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate

Dates

Last modified: 08-15-2023

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